Cas no 952988-96-4 (N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide)

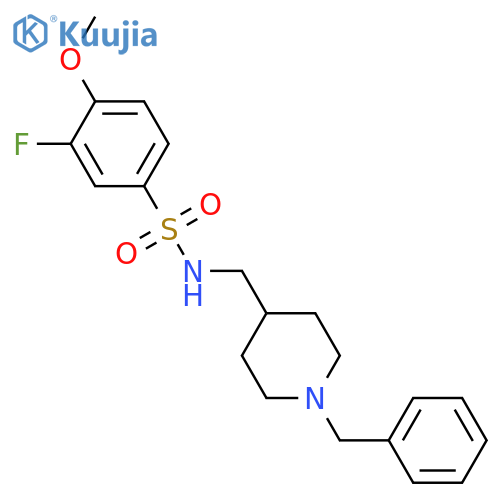

952988-96-4 structure

商品名:N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide

N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide

- N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide

- VU0629693-1

- N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide

- AKOS024490139

- F5017-0372

- N-((1-benzylpiperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

- 952988-96-4

-

- インチ: 1S/C20H25FN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3

- InChIKey: BHPAEDJWVJLQAU-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC2CCN(CC3=CC=CC=C3)CC2)(=O)=O)=CC=C(OC)C(F)=C1

計算された属性

- せいみつぶんしりょう: 392.15699200g/mol

- どういたいしつりょう: 392.15699200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 540

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 67Ų

N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5017-0372-5μmol |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-25mg |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-75mg |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-100mg |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-15mg |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-40mg |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-5mg |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-20mg |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-50mg |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0372-2μmol |

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide |

952988-96-4 | 2μmol |

$57.0 | 2023-09-10 |

N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

952988-96-4 (N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量